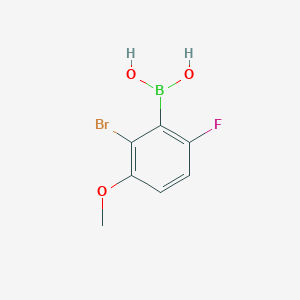

2-Bromo-6-fluoro-3-methoxyphenylboronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-Bromo-6-fluoro-3-methoxyphenylboronic acid" is not directly mentioned in the provided papers. However, the papers do discuss various bromo- and fluoro-substituted aromatic compounds, which are relevant to the understanding of similar structures and their chemical behavior. For instance, the synthesis of related compounds such as 2-fluoro-4-bromobiphenyl and the use of bromoacetyl and methoxy groups in fluorescent labeling reagents are discussed. These studies can provide insights into the reactivity and potential applications of "this compound".

Synthesis Analysis

The synthesis of related compounds involves various strategies such as regioselective substitution , cross-coupling reactions , and prechromatographic fluorescent labeling . For example, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involves a series of steps including methoxylation, oxidation, and nucleophilic substitution, which could be analogous to the synthesis of "this compound". The efficient synthesis of such compounds is crucial for their application in pharmaceuticals and as intermediates in organic synthesis.

Molecular Structure Analysis

Spectroscopic techniques such as FT-IR and UV-Vis, along with X-ray diffraction, are commonly used to characterize the molecular structure of bromo- and fluoro-substituted compounds . The study of "this compound" would likely involve similar analytical techniques to determine its structure and confirm the identity of the synthesized compound.

Chemical Reactions Analysis

The reactivity of bromo- and fluoro-substituted compounds is often explored through their use as intermediates in various chemical reactions. For instance, the use of 2-bromoacetyl-6-methoxynaphthalene as a fluorescent labeling reagent for carboxylic acids indicates that the bromo- and methoxy-substituted compounds can participate in derivatization reactions. This suggests that "this compound" could also be used in similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo- and fluoro-substituted compounds are influenced by the presence of these substituents. For example, the stability of 6-methoxy-4-quinolone under various pH conditions and its strong fluorescence provide insights into the potential behavior of "this compound" in different environments. The compound's solubility, stability, and fluorescence properties would be important for its application in analytical chemistry and material science.

作用機序

Target of Action

Boronic acid derivatives are known for their pharmacological activity and utility as intermediates in the synthesis of novel non-boron containing compounds .

Mode of Action

Boronic acids are generally known to interact with their targets through the boron atom, which can form reversible covalent bonds with biological molecules, enhancing the selectivity and efficacy of the compound .

Biochemical Pathways

Boronic acids are often used in suzuki-miyaura cross-coupling reactions, which are widely used in organic synthesis .

Pharmacokinetics

The pharmacokinetics of boronic acids are generally influenced by their ability to form reversible covalent bonds with biological molecules, which can impact their absorption and distribution .

Result of Action

Boronic acids are known for their pharmacological activity and potential as intermediates in the synthesis of novel non-boron containing compounds .

生化学分析

Biochemical Properties

2-Bromo-6-fluoro-3-methoxyphenylboronic acid plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling . This reaction involves the interaction of the boronic acid group with palladium catalysts, facilitating the transfer of organic groups from boron to palladium. The compound’s boronic acid moiety can interact with various enzymes and proteins, potentially inhibiting or modifying their activity. For instance, boronic acids are known to inhibit serine proteases by forming a reversible covalent bond with the active site serine residue .

Cellular Effects

This compound can influence various cellular processes. Its effects on cell function include modulation of cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to inhibit enzymes like serine proteases can lead to alterations in signaling pathways that rely on these enzymes . Additionally, changes in gene expression may occur as a result of the compound’s interaction with transcription factors or other regulatory proteins.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The boronic acid group can form reversible covalent bonds with nucleophilic residues in proteins, such as serine, threonine, or cysteine . This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, the compound may influence gene expression by binding to transcription factors or other DNA-binding proteins, thereby altering their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is known to have a melting point of 130-135°C and a boiling point of 365.03°C . Over time, the compound may degrade, leading to changes in its biochemical activity. Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular function, although the specific nature of these effects can vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of signaling pathways . At high doses, toxic or adverse effects may occur, including cellular damage or disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and transformation within the body . The compound’s boronic acid group can undergo oxidation or conjugation reactions, leading to the formation of metabolites that may have different biochemical activities. These metabolic transformations can affect the compound’s overall activity and efficacy .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be taken up by cells through specific transport mechanisms and may accumulate in certain tissues or cellular compartments. Its distribution can affect its biochemical activity and the overall outcome of its interactions with biomolecules .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interactions with enzymes, proteins, and other biomolecules, thereby influencing its overall biochemical activity .

特性

IUPAC Name |

(2-bromo-6-fluoro-3-methoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BBrFO3/c1-13-5-3-2-4(10)6(7(5)9)8(11)12/h2-3,11-12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCXHRSAUPYPWHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1Br)OC)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BBrFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584769 |

Source

|

| Record name | (2-Bromo-6-fluoro-3-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.84 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

957062-89-4 |

Source

|

| Record name | (2-Bromo-6-fluoro-3-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(Cyanomethyl)sulfanyl]benzoic acid](/img/structure/B1286821.png)

![(3aR,4S,5R,6aS)-4-(Hydroxymethyl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1286833.png)